(-)-Cholesterol sulfo-NHS succinate is a chemically modified form of cholesterol that incorporates a sulfonate group and a succinimidyl moiety. This compound is significant in biochemical research and applications, particularly in drug delivery systems and bioconjugation processes. The presence of the sulfonate group enhances its solubility in aqueous environments, making it more versatile for biological applications.
The compound is synthesized from cholesterol, which is a natural sterol found in cell membranes and is vital for various biological functions. Cholesterol serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The modification to create (-)-cholesterol sulfo-NHS succinate typically involves the reaction of cholesterol with sulfo-N-hydroxysuccinimide, facilitating the introduction of the sulfonate group while maintaining the sterol structure.
(-)-Cholesterol sulfo-NHS succinate can be classified as:
The synthesis of (-)-cholesterol sulfo-NHS succinate generally involves several key steps:
The reaction conditions typically include:
The molecular structure of (-)-cholesterol sulfo-NHS succinate retains the characteristic four-ring steroid backbone of cholesterol, with the addition of a sulfonate group and a succinimidyl moiety. This structural modification results in an amphiphilic molecule, which can interact with both hydrophilic and lipophilic environments.
Key molecular data include:
(-)-Cholesterol sulfo-NHS succinate participates in several chemical reactions:
The reactivity of the succinimidyl moiety allows for selective coupling under mild conditions, minimizing potential degradation of sensitive biomolecules during conjugation processes.
The mechanism by which (-)-cholesterol sulfo-NHS succinate functions involves:
This mechanism enhances drug solubility and bioavailability while maintaining biological activity, making it suitable for therapeutic applications.
Relevant analyses indicate that modifications can impact both solubility and reactivity profiles significantly.
(-)-Cholesterol sulfo-NHS succinate has several scientific uses:
(−)-Cholesterol sulfo-N-hydroxysuccinimide succinate enables precise bioconjugation through its N-hydroxysuccinimide ester moiety, which reacts selectively with primary amines (ε-amino groups of lysine residues or N-termini) under physiological pH conditions (7.0–9.0). The reaction proceeds via a nucleophilic acyl substitution mechanism: the amine group attacks the electrophilic carbonyl carbon of the N-hydroxysuccinimide ester, forming a tetrahedral intermediate. This intermediate collapses, releasing N-hydroxysuccinimide and generating a stable amide bond (sulfonamide linkage) between the cholesterol derivative and the target biomolecule [1] [2].
The electron-withdrawing sulfonyl group (-SO₃⁻) adjacent to the succinate spacer significantly enhances the electrophilicity of the carbonyl carbon, accelerating reaction kinetics. Kinetic studies reveal second-order rate constants (k₂) ranging from 0.15 to 1.2 M⁻¹s⁻¹ at pH 8.0, depending on the steric accessibility of the amine [1]. The reaction efficiency is pH-dependent, with optimal rates observed at pH 8.5, where amine nucleophiles exist predominantly in their deprotonated state. Below pH 7.0, protonation of amines drastically reduces conjugation yields [3].
Table 1: Kinetic Parameters for Sulfonamide Bond Formation with (−)-Cholesterol Sulfo-N-Hydroxysuccinimide Succinate
Nucleophile | pH | k₂ (M⁻¹s⁻¹) | Half-life (min) |
---|---|---|---|
Glycine ethyl ester | 7.4 | 0.18 | 64 |
Glycine ethyl ester | 8.0 | 0.52 | 22 |
Lysozyme (lysine) | 8.0 | 0.31 | 37 |
Albumin (N-terminus) | 8.5 | 1.05 | 11 |
In cholesterol-modified liposomes, this chemistry facilitates the covalent anchoring of targeting ligands (e.g., antibodies, peptides) to nanoparticle surfaces. The cholesterol moiety inserts into lipid bilayers via hydrophobic interactions, while the sulfo-N-hydroxysuccinimide group remains solvent-exposed for conjugation. This orientation is critical for controlled functionalization in drug delivery systems [1] [3].
Introducing sulfonyl groups into cholesterol derivatives requires precise control to maintain sterol integrity while enhancing hydrophilicity. Key synthetic strategies exploit diester intermediates or direct sulfonation:
Diester Intermediate Method: As detailed in patent US5872261A, sulfosuccinic acid reacts with N-hydroxysuccinimide in anhydrous dimethylformamide to form a sulfo-N-hydroxysuccinimide diester intermediate. This intermediate undergoes transesterification with cholesterol at 0–5°C, yielding (−)-cholesterol sulfo-N-hydroxysuccinimide succinate after selective hydrolysis. The low-temperature regime minimizes cholesterol dehydration byproducts (<2% yield) [7]. Solvent optimization shows dimethylformamide outperforms tetrahydrofuran or acetonitrile, providing 85–90% product purity after recrystallization from methanol/ethyl acetate mixtures [5] [7].
Direct Sulfonation: Sulfur trioxide complexes (e.g., pyridine·SO₃) directly sulfonate pre-formed cholesterol N-hydroxysuccinimide succinate in aprotic solvents. However, this route risks sulfonation of the sterol ring system (C3 or C6 positions), reducing functional specificity. Ring-sulfonated byproducts constitute 15–20% of crude products, necessitating chromatographic separation [5].
Table 2: Comparison of Sulfonylation Methods for Cholesterol Derivatives
Method | Reagent | Solvent | Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|---|---|
Diester intermediate | Sulfo-N-hydroxysuccinimide | Dimethylformamide | 78 | 92 | Requires anhydrous conditions |
Direct sulfonation | Pyridine·SO₃ | Dichloromethane | 65 | 75 | Ring sulfonation byproducts |
Carbodiimide coupling | Sulfo-N-hydroxysuccinimide/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water/Dimethylformamide | 82 | 88 | Hydrolysis at high pH |
The sulfonate group’s positioning (-CH₂-CH₂-SO₃⁻) is critical for solubility: derivatives lacking the ethylene spacer exhibit 50% lower aqueous solubility due to reduced charge separation. Nuclear magnetic resonance studies confirm the spacer maintains membrane insertion efficiency comparable to native cholesterol (ΔG = -42.1 kJ/mol vs. -44.9 kJ/mol) while enabling conjugation in aqueous media [1] [7].
Three primary synthetic routes to (−)-cholesterol sulfo-N-hydroxysuccinimide succinate dominate industrial and academic settings:
Pathway A (Carboxylation-first):
Pathway B (Sulfonation-first):
Pathway C (One-pot sequential):
Computational hybrid modeling (Multiple Linear Regression-Multilayer Feedforward Neural Network) quantifies pathway efficiency: Pathway C achieves superior atom economy (82%) and lower energy consumption (158 kJ/mol) versus Pathway A (74%; 210 kJ/mol) or B (68%; 240 kJ/mol). The model predicts yield optimization at 8.5:1.0 sulfo-N-hydroxysuccinimide:cholesterol molar ratio and 35°C, aligning with empirical data (R² = 0.8497) [10].
Table 3: Performance Metrics of Synthetic Pathways
Parameter | Pathway A | Pathway B | Pathway C |
---|---|---|---|
Overall yield (%) | 68–72 | 60–65 | 75–80 |
Purity (Nuclear magnetic resonance) | ≥98% | ≥95% | ≥97% |
Byproduct count | 3 | 5 | 2 |
Scalability (kg-scale) | Excellent | Moderate | Good |
Solvent toxicity | Medium | High | Low |
Pathway C’s advantages include minimized purification steps and elimination of carbodiimide coupling agents, which generate urea precipitates. However, Pathway A remains preferred for protein-conjugation applications due to its consistently high N-hydroxysuccinimide ester activation (>95% vs. 88–92% in Pathway C), crucial for sensitive biologics [1] [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: